6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and 2-methylbenzylamine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the dihydropyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield corresponding ketones or carboxylic acids.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution can result in various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-(3-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-5-2-3-6-15(13)12-21-18(22)10-9-17(20-21)14-7-4-8-16(19)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDFAIBXRYSZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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